1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole
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Overview
Description
1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole is a chemical compound known for its significant role in the synthesis of azole antifungal drugs. This compound features a triazole ring and an oxirane ring, which contribute to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole typically involves a two-step process . Initially, 1H-1,2,4-triazole is reacted with 2,4-difluoro-α-chloroacetophenone in the presence of potassium carbonate (K₂CO₃) in refluxing toluene to yield an intermediate compound. This intermediate is then treated with trimethylsulfoxonium iodide (TMSI) in aqueous sodium hydroxide (NaOH) and toluene to produce the desired oxirane compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the triazole ring under mild conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted triazole derivatives
Scientific Research Applications
1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole involves its interaction with fungal enzymes. The compound inhibits the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another azole antifungal with a similar mechanism of action.
Itraconazole: Shares structural similarities and is used to treat a broad spectrum of fungal infections.
Posaconazole: Known for its enhanced activity against resistant fungal strains.
Uniqueness
1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole is unique due to its specific structural features, such as the presence of both an oxirane and a triazole ring. These features contribute to its potent antifungal activity and make it a valuable intermediate in the synthesis of various azole antifungal drugs .
Properties
IUPAC Name |
1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16/h1-3,6-7H,4-5H2/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXQTZYZQHYHRL-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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